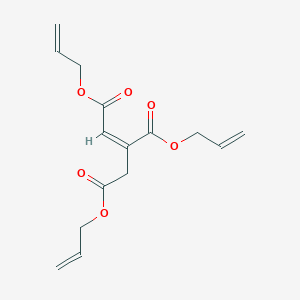

Aconitic acid, triallyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHHDFRSEQSGLN-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C/C(=C/C(=O)OCC=C)/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-27-9 | |

| Record name | Aconitic acid, triallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACONITIC ACID, TRIALLYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triallyl Aconitate from Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallyl aconitate from aconitic acid. The synthesis is primarily achieved through a direct acid-catalyzed esterification, a variant of the Fischer esterification. This document outlines the theoretical basis, experimental protocol, and purification methods for this process, supplemented with quantitative data and workflow visualizations to aid researchers in their synthetic endeavors.

Introduction

Aconitic acid, a tricarboxylic acid, can be esterified with allyl alcohol to produce triallyl aconitate. This triester is of interest in various fields, including polymer chemistry and as a potential cross-linking agent. The synthesis involves the reaction of the three carboxylic acid groups of aconitic acid with three equivalents of allyl alcohol in the presence of an acid catalyst. The reaction is reversible and requires specific conditions to drive it towards the formation of the desired product.

Reaction Principle: Fischer Esterification

The synthesis of triallyl aconitate from aconitic acid and allyl alcohol is a classic example of Fischer esterification.[1][2][3][4] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The overall reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted to the right.[2][4] This is typically accomplished by using a large excess of the alcohol and/or by removing the water formed during the reaction.[2][5]

The mechanism of the Fischer esterification proceeds through several steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][2]

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][2]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][2]

-

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Triallyl Aconitate

This section details a plausible experimental procedure for the synthesis of triallyl aconitate based on the principles of Fischer esterification and protocols for similar allyl esters.[6][7]

Materials:

-

Aconitic acid

-

Allyl alcohol (anhydrous)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated charcoal (optional)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine aconitic acid, a significant excess of allyl alcohol, and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as carbon dioxide evolution may cause pressure buildup.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess allyl alcohol.

-

The crude triallyl aconitate can be further purified by vacuum distillation. If the product is colored, a small amount of activated charcoal can be added before filtration and distillation.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of triallyl aconitate under various conditions, based on typical yields and parameters for Fischer esterification of polycarboxylic acids.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aconitic Acid (moles) | 1.0 | 1.0 | 1.0 |

| Allyl Alcohol (moles) | 6.0 | 9.0 | 12.0 |

| Catalyst | H₂SO₄ (0.05 mol) | p-TSA (0.1 mol) | H₂SO₄ (0.05 mol) |

| Solvent | Toluene | Toluene | None |

| Reaction Time (hours) | 8 | 10 | 12 |

| Temperature (°C) | 110-120 | 110-120 | 100-110 |

| Yield (%) | 75-85 | 80-90 | 70-80 |

| Purity (%) | >95 | >95 | >90 |

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of triallyl aconitate.

Caption: Workflow for the synthesis and purification of triallyl aconitate.

Conclusion

The synthesis of triallyl aconitate from aconitic acid via Fischer esterification is a feasible and scalable process. By carefully controlling the reaction conditions, particularly the removal of water and the use of an appropriate catalyst, high yields of the desired product can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 7. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Aconitic Acid, Triallyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, triallyl ester, also known as triallyl aconitate, is an organic compound with the chemical formula C15H18O6.[1] As a tri-ester of aconitic acid, it possesses three allyl groups, which contribute to its reactivity and potential for polymerization. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, based on available data. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and material science, where the modification of molecules with ester and allyl functionalities is of interest.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C15H18O6 | [1] |

| Molecular Weight | 294.303 g/mol | [2] |

| CAS Number | 13675-27-9 | [2] |

| Density | 1.109 g/cm³ | [2] |

| Boiling Point | 108 °C @ 0.1 mmHg | [2] |

| Flash Point | 166.7 °C | [2] |

| Refractive Index | 1.484 | [2] |

| Predicted logP | 1.9 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for characterizing liquid esters can be applied. Below is a generalized workflow for such a characterization.

Structure-Property Relationships

The chemical structure of this compound dictates its physical and chemical properties. The presence of both ester and alkene functionalities gives rise to a unique combination of characteristics.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in biological signaling pathways or its specific pharmacological activities. Aconitic acid itself is an intermediate in the Krebs cycle, but the biological implications of its triallyl ester derivative have not been elucidated. Further research is required to explore the potential biological roles and applications of this compound.

Conclusion

This compound is a molecule with interesting structural features, combining the reactivity of allyl groups with the functionality of esters. This guide has summarized the currently available physicochemical data for this compound. The lack of extensive experimental data, particularly regarding its biological activity and detailed physical properties, highlights the need for further investigation to fully understand its potential applications in fields such as polymer chemistry, materials science, and drug development. Researchers are encouraged to utilize the generalized protocols and structure-property relationships presented here as a foundation for future studies on this and similar molecules.

References

Triallyl Aconitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of triallyl aconitate, a trifunctional monomer with significant applications in polymer chemistry. This document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its synthesis, physical and chemical characteristics, and primary applications as a crosslinking agent. While triallyl aconitate is principally a synthetic compound with limited direct biological interaction, this guide also briefly explores the metabolic context of its parent molecule, aconitic acid, to provide a broader scientific perspective. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and key data are summarized in tabular format for ease of reference. Furthermore, this guide employs graphical representations to illustrate the synthesis process and the logical relationships in its application.

Chemical Identification and Properties

Triallyl aconitate, systematically named tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate, is an ester of aconitic acid and allyl alcohol.

Table 1: Chemical Identification of Triallyl Aconitate

| Identifier | Value |

| CAS Number | 13675-27-9[1] |

| Molecular Formula | C15H18O6[1] |

| Molecular Weight | 294.30 g/mol |

| Synonyms | Aconitic acid triallyl ester, 1-Propene-1,2,3-tricarboxylic acid, tri-2-propen-1-yl ester[1] |

Table 2: Physical and Chemical Properties of Triallyl Aconitate

| Property | Value |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 108 °C at 0.1 mmHg |

| Density | 1.109 g/cm³ |

| Refractive Index | 1.484 |

| Flash Point | 166.7 °C |

Synthesis of Triallyl Aconitate

The primary method for synthesizing triallyl aconitate is through the Fischer esterification of aconitic acid with allyl alcohol. This reaction involves the acid-catalyzed esterification of the three carboxylic acid groups of aconitic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

Aconitic acid

-

Allyl alcohol (in excess, to serve as both reactant and solvent)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aconitic acid in an excess of allyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution. Carbon dioxide evolution will be observed.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude triallyl aconitate can be further purified by vacuum distillation.

Applications

The three allyl groups in triallyl aconitate make it a valuable crosslinking agent in the production of polymers and resins. These allyl groups can participate in free-radical polymerization, leading to the formation of a three-dimensional polymer network.

Polymer Chemistry

-

Crosslinking Agent: Triallyl aconitate is used to enhance the thermal and mechanical properties of various polymers. When incorporated into a polymer matrix and subjected to curing (e.g., through heat or radiation), it forms covalent bonds between polymer chains, increasing the rigidity, heat resistance, and chemical resistance of the final material.

-

Resin Modification: It can be used as a modifying agent for resins such as epoxy and polyester resins. Its incorporation can improve properties like adhesive strength, mechanical durability, and dimensional stability.

Biological Context: The Role of Aconitic Acid

While triallyl aconitate itself is a synthetic molecule primarily used in industrial applications, its parent compound, aconitic acid, is a naturally occurring molecule with a significant role in biochemistry.

-

Tricarboxylic Acid (TCA) Cycle: cis-Aconitate is an intermediate in the TCA cycle (also known as the Krebs cycle), a fundamental metabolic pathway for cellular respiration. The enzyme aconitase catalyzes the reversible isomerization of citrate to isocitrate via cis-aconitate.[2][3]

-

Plant Metabolism: In some plants, trans-aconitic acid can accumulate and is thought to play a role in various physiological processes.[2]

It is important to note that the biological properties of aconitic acid do not directly translate to triallyl aconitate. The esterification with allyl alcohol significantly alters the molecule's chemical properties and biological activity. Information regarding the specific metabolic pathways or signaling interactions of triallyl aconitate is not prevalent in scientific literature, as its primary relevance is in materials science. Should exposure occur, it is plausible that hydrolysis of the ester bonds could release aconitic acid and allyl alcohol, which would then be metabolized through their respective pathways.

Conclusion

Triallyl aconitate is a versatile trifunctional monomer with established applications as a crosslinking agent in polymer chemistry. Its synthesis is readily achievable through Fischer esterification of aconitic acid and allyl alcohol. The resulting crosslinked polymers exhibit enhanced thermal, mechanical, and chemical properties. While triallyl aconitate does not have a direct, well-documented role in biological signaling, an understanding of the metabolic significance of its parent molecule, aconitic acid, provides a valuable context for researchers in adjacent fields. This guide serves as a foundational resource for professionals in research and development who are interested in the properties and applications of this compound.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Triallyl Aconitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for triallyl aconitate, a triester of aconitic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles. Detailed experimental protocols for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data are also provided to facilitate further research and characterization.

Predicted Spectroscopic Data of Triallyl Aconitate

The following tables summarize the predicted spectroscopic data for triallyl aconitate. These predictions are derived from the chemical structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.90 - 6.05 | m | 3H | -CH=CH₂ |

| ~5.25 - 5.40 | m | 6H | -CH=CH₂ |

| ~4.60 - 4.75 | d | 6H | -O-CH₂-CH= |

| ~3.40 | s | 2H | -CH₂-C= |

| ~6.80 | s | 1H | =CH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (ester) |

| ~168 - 170 | C=O (ester) |

| ~165 - 167 | C=O (ester) |

| ~131 - 133 | -CH=CH₂ |

| ~128 - 130 | =CH- |

| ~135 - 137 | =C(COO)- |

| ~118 - 120 | -CH=CH₂ |

| ~65 - 67 | -O-CH₂- |

| ~40 - 42 | -CH₂-C= |

Table 3: Predicted IR Absorption Data for Triallyl Aconitate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch (alkene) |

| ~2980 - 2850 | Medium | C-H stretch (alkane) |

| ~1735 - 1720 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250 - 1150 | Strong | C-O stretch (ester) |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for Triallyl Aconitate

| m/z | Proposed Fragment |

| 294 | [M]⁺ (Molecular Ion) |

| 253 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 237 | [M - OC₃H₅]⁺ (Loss of allyloxy radical) |

| 173 | [Aconitic acid]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following section details the methodologies for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data.

2.1. Synthesis of Triallyl Aconitate

This procedure describes a general method for the esterification of a carboxylic acid with an alcohol.

Materials:

-

Aconitic acid

-

Allyl alcohol

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aconitic acid, a 3-fold molar excess of allyl alcohol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain crude triallyl aconitate.

-

Purify the crude product by column chromatography on silica gel if necessary.

2.2. NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of purified triallyl aconitate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

2.3. Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat triallyl aconitate directly onto the ATR crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

2.4. Mass Spectrometry (MS)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of triallyl aconitate in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI-MS, the solution is infused directly or via an LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualizations

Diagram 1: Synthesis Workflow of Triallyl Aconitate

Caption: Synthesis workflow for triallyl aconitate.

Aconitic Acid, Triallyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Aconitic acid, triallyl ester. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally related compounds—aconitic acid and various allyl esters—to predict its behavior. Furthermore, this guide presents detailed, standardized experimental protocols for rigorously determining the solubility and stability profile of this compound, in a laboratory setting. This information is intended to guide researchers in handling, formulating, and developing this compound.

Introduction to this compound

This compound, is the tri-ester derivative of aconitic acid and allyl alcohol. Its structure, featuring three allyl groups and a tricarboxylic acid backbone, suggests its potential utility as a crosslinking agent or a monomer in polymer synthesis. The ester functionalities and the reactive allyl double bonds are the primary determinants of its chemical properties, including its solubility and stability. A thorough understanding of these properties is critical for its application in research and drug development.

Predicted Solubility Profile

Based on its structure—a moderately sized organic molecule with three ester groups—this compound is predicted to be insoluble in water but soluble in a range of organic solvents. The ester groups provide some polarity, but the overall hydrocarbon content is likely to dominate its solubility behavior.

For comparative purposes, the solubility data for the parent compound, aconitic acid, is presented in Table 1. The esterification with allyl alcohol is expected to significantly decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. Copolymers of allyl esters are known to be soluble in a variety of organic solvents, including ethers, ketones, and aromatic hydrocarbons[1].

Table 1: Solubility Data for Aconitic Acid

| Solvent | Solubility |

| Water | 1 g dissolves in 5.5 mL at 13°C and 2 mL at 25°C[2][3]. cis-Aconitic acid has a reported solubility of 400.0 mg/mL[4]. |

| Alcohol (88%) | Soluble in 2 parts at 12°C[2][3]. |

| Ether | Slightly soluble[2][3][5][6]. |

| DMSO | cis-Aconitic acid is reported to be soluble at 34 mg/mL[7]. |

Predicted Stability Profile

The stability of this compound is governed by the reactivity of its ester linkages and allyl groups.

-

Hydrolytic Stability: Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases[8][9]. The rate of hydrolysis is pH-dependent[10][11][12][13]. It is anticipated that this compound will be most stable at a neutral pH and will degrade more rapidly in strongly acidic or alkaline conditions. The stability of cis-aconitic acid is also pH-dependent, with greater stability in neutral solutions and more rapid isomerization to the trans-form in strongly acidic or alkaline solutions[14][15].

-

Thermal Stability: Allylic esters have been shown to undergo thermal decomposition, though often at elevated temperatures[16][17][18]. The thermal decomposition of related compounds is an area of active research[16].

-

Photostability: The presence of double bonds in the allyl groups suggests a potential for reactivity upon exposure to UV light. Photostability is a critical parameter for any compound intended for pharmaceutical use.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand for a sufficient time for any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

-

Quantify the concentration of the dissolved this compound in the sample using a validated analytical method.

The following diagram illustrates the workflow for determining solubility.

References

- 1. EP0703250B1 - Polymers of allyl esters with allylic alcohols or propoxylated allylic alcohols - Google Patents [patents.google.com]

- 2. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 4. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]

- 6. cis-Aconitic acid, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. selleckchem.com [selleckchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. web.viu.ca [web.viu.ca]

- 10. researchgate.net [researchgate.net]

- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 17. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 18. Preparation of Allyl and Methallyl Methacrylates by the Thermal Decomposition of Allyl and Methallyl α-Acetoxyisobutyrates [agris.fao.org]

An In-depth Technical Guide to the Isomers of Aconitic Acid and their Esters

This technical guide provides a comprehensive overview of the cis- and trans-isomers of aconitic acid and their corresponding esters. It is intended for researchers, scientists, and professionals in the field of drug development and biochemistry, offering detailed information on their chemical properties, synthesis, biological roles, and experimental protocols.

Introduction to Aconitic Acid Isomers

Aconitic acid (propene-1,2,3-tricarboxylic acid) is an organic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1] The cis-isomer is a crucial intermediate in the Krebs (citric acid) cycle, where it facilitates the conversion of citrate to isocitrate, a vital step in cellular respiration.[2][3] The trans-isomer, being the more stable form, is found in various plants like sugarcane and is recognized for its potential in industrial applications as a bio-based chemical building block.[4][5][6] Both isomers and their ester derivatives have garnered significant interest due to their diverse biological activities and applications in green chemistry.[5][7]

Chemical and Physical Properties

The fundamental properties of cis- and trans-aconitic acid are summarized below. The presence of three carboxylic acid groups and a carbon-carbon double bond dictates their chemical reactivity, allowing for esterification and other chemical modifications.[1][5]

| Property | cis-Aconitic Acid | trans-Aconitic Acid | Reference(s) |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | (E)-prop-1-ene-1,2,3-tricarboxylic acid | [1][8] |

| Molecular Formula | C₆H₆O₆ | C₆H₆O₆ | [1] |

| Molar Mass | 174.11 g/mol | 174.11 g/mol | [1] |

| Appearance | Colorless to yellow crystals or powder | White solid | [1][9] |

| Melting Point | ~122-125 °C | ~190 °C (decomposes) | [9] |

| Solubility | Soluble in water and alcohol; slightly soluble in ether. | Soluble in water and alcohol. | [9] |

| pKa Values | 2.78, 4.41, 6.21 | 2.80, 4.46 | [1] |

| CAS Number | 585-84-2 | 4023-65-8 | [1] |

Synthesis and Isomerization

Aconitic acid is commonly synthesized through the dehydration of citric acid, typically using a strong acid catalyst like sulfuric acid.[1][9] This process yields a mixture of both cis and trans isomers.[1] The trans isomer is the thermodynamically more stable and predominant form.[6] Isomerization between the two forms is a reversible reaction influenced by factors such as temperature and pH.[10] In biological systems, the enzyme aconitate isomerase can catalyze the reversible isomerization between the two forms.[4][5]

Biological Roles and Activities

The two isomers of aconitic acid exhibit distinct biological functions. Their esters, which can be synthesized from the parent acids, also show a range of biological effects.

cis-Aconitic Acid in the Krebs Cycle

cis-Aconitic acid is a key, albeit transient, intermediate in the Krebs cycle, which is a central metabolic pathway for energy production in aerobic organisms.[3][11] The enzyme aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, proceeding through the formation of cis-aconitate as a bound intermediate.[2][3] This reaction is essential for the continuation of the cycle and the subsequent generation of ATP.

Biological Activities of trans-Aconitic Acid and Esters

trans-Aconitic acid and its derivatives have been reported to possess a wide array of biological activities.[12] These activities are summarized in the table below. Esterification of the carboxylic acid groups can modulate these activities; for instance, the anti-inflammatory effect of trans-aconitic acid diesters was found to increase with the length of the aliphatic alcohol chain used for esterification.[4]

| Biological Activity | Isomer/Derivative | Observed Effect | Reference(s) |

| Anti-inflammatory | trans-Aconitic Acid Diesters | Reduced inflammation in a lipopolysaccharide (LPS)-induced arthritis mouse model. | [4] |

| Anti-leishmanial | trans-Aconitic Acid | Attenuated promastigote replication of Leishmania. A 2 mM dose reduced parasitic liver burden in hamsters. | [4][5] |

| Nematicidal | trans-Aconitic Acid | Shows potential as a non-toxic agent against root-knot nematodes by inhibiting aconitase. | [13][14] |

| Antifungal | trans-Aconitic Acid | Contributes to the defense mechanisms of certain plants. | [4][5] |

| Antioxidant | trans-Aconitic Acid | Exhibits free radical scavenging ability. | [12] |

| Antifeedant | trans-Aconitic Acid | Acts as a deterrent to herbivores in plants. | [4][5] |

Industrial and Research Applications

The unique chemical structure of aconitic acid, particularly the trans-isomer, makes it a valuable platform chemical for various applications.

-

Polymers and Plasticizers: The three carboxylic acid groups allow trans-aconitic acid to be used as a cross-linking agent and a monomer for producing bio-based polyesters.[5][6][7] These polyesters have applications in tissue engineering, for example, in creating biocompatible scaffolds for bone regeneration.[5][6] Its esters have also been explored as green plasticizers.[5]

-

Chemical Synthesis: It serves as a precursor for other valuable chemicals. For instance, it can be converted to itaconic acid, another important platform chemical, through microbial fermentation.[4][6]

-

Agriculture: Due to its nematicidal properties, there is growing interest in using trans-aconitic acid as a biopesticide.[13][14]

Spectroscopic Characterization

The identification and quantification of aconitic acid isomers and their esters rely on standard spectroscopic techniques.

| Technique | Isomer/Derivative | Characteristic Features | Reference(s) |

| ¹H NMR | cis-Aconitic Acid (in D₂O) | Signals at ~3.09 ppm (CH₂) and ~5.65 ppm (=CH). | [8] |

| trans-Aconitic Acid Trimethyl Ester | Signals corresponding to the methylene protons, the vinyl proton, and the three distinct methyl ester groups. | [15] | |

| ¹³C NMR | cis-Aconitic Acid (in D₂O) | Signals for the carboxyl carbons (~177-182 ppm), olefinic carbons (~126, 146 ppm), and the methylene carbon (~46 ppm). | [8] |

| IR Spectroscopy | trans-Aconitic Acid | Strong C=O stretching vibrations for the carboxylic acid groups (~1700 cm⁻¹), broad O-H stretching (~2500-3300 cm⁻¹), and C=C stretching (~1650 cm⁻¹). | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving aconitic acid isomers.

Protocol 1: Synthesis of Aconitic Acid from Citric Acid

This protocol describes the dehydration of citric acid to produce a mixture of aconitic acid isomers.[1][9]

Materials:

-

Anhydrous Citric Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Ice bath

-

Distilled water

-

Beakers, filtration apparatus

Procedure:

-

Carefully add 100 g of anhydrous citric acid to a round-bottom flask.

-

Slowly and with caution, add 150 g of concentrated sulfuric acid to the flask while stirring. The mixture will become hot.

-

Attach a condenser and heat the mixture to 150-160 °C using a heating mantle for 4-6 hours. Vigorous evolution of carbon monoxide will occur.

-

After the reaction is complete, cool the mixture in an ice bath. The product will solidify.

-

Carefully pour the cold mixture into 500 mL of ice-cold distilled water with stirring.

-

The crude aconitic acid will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain purified aconitic acid (a mixture of isomers).

-

Dry the crystals in a desiccator.

Protocol 2: Separation and Quantification of cis- and trans-Aconitic Acid by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for separating and quantifying the isomers.[10]

Materials and Equipment:

-

HPLC system with a UV detector

-

Ion-exclusion chromatography column (e.g., Bio-Rad Aminex HPX-87H)

-

Mobile phase: 0.005 M H₂SO₄ in HPLC-grade water

-

Standard solutions of pure cis- and trans-aconitic acid

-

Sample containing a mixture of isomers

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Mobile Phase: Prepare a 0.005 M sulfuric acid solution by diluting concentrated H₂SO₄ in HPLC-grade water. Degas the mobile phase before use.

-

Instrument Setup:

-

Set the column temperature (e.g., 35-50 °C).

-

Set the mobile phase flow rate (e.g., 0.6 mL/min).

-

Set the UV detector wavelength to 210 nm.

-

-

Calibration: Prepare a series of standard solutions of known concentrations for both cis- and trans-aconitic acid. Inject each standard and record the peak area to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Analysis: Inject the prepared sample into the HPLC system. The isomers will separate based on their interaction with the stationary phase, resulting in distinct peaks. trans-Aconitic acid typically elutes before the cis-isomer.

-

Quantification: Identify the peaks corresponding to the cis and trans isomers by comparing their retention times with the standards. Calculate the concentration of each isomer in the sample using the calibration curves.

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]

- 11. Cis-Aconitic Acid | Rupa Health [rupahealth.com]

- 12. researchgate.net [researchgate.net]

- 13. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRANS-ACONITIC ACID TRIMETHYL ESTER(4271-99-2) 1H NMR spectrum [chemicalbook.com]

- 16. TRANS-ACONITIC ACID(4023-65-8) IR Spectrum [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Health and Safety of Triallyl Aconitate

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. All information provided must be carefully evaluated in the context of specific laboratory and manufacturing conditions. A comprehensive risk assessment should be conducted before handling triallyl aconitate.

Executive Summary

Triallyl aconitate is a chemical compound for which there is a significant lack of publicly available health and safety information. This guide provides the limited available data for triallyl aconitate and presents a more detailed analysis of the structurally related compound, triallyl isocyanurate, to offer a potential, albeit indirect, frame of reference for safety considerations. It is imperative to note that the data for triallyl isocyanurate should not be directly extrapolated to triallyl aconitate due to differences in their chemical structures and potential toxicological profiles. The significant data gaps for triallyl aconitate underscore the need for comprehensive toxicological testing to establish a reliable safety profile.

Triallyl Aconitate: Known Information

Currently, detailed toxicological data, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity for triallyl aconitate, is not available in the public domain. The information is limited to its chemical identity and some physical properties.

Chemical and Physical Properties of Triallyl Aconitate

A summary of the available physical and chemical data for triallyl aconitate (CAS RN: 13675-27-9) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H18O6 | [1] |

| Molecular Weight | 294.303 g/mol | [1] |

| Boiling Point | 108°C at 0.1 mm Hg | [1] |

| Density | 1.109 g/cm³ | [1] |

| Refractive Index | 1.484 | [1] |

| Flash Point | 166.7°C | [1] |

Surrogate Analysis: Triallyl Isocyanurate

Due to the lack of data for triallyl aconitate, this section provides an in-depth look at the health and safety information for triallyl isocyanurate (CAS RN: 1025-15-6). This compound shares the triallyl functional group, which may provide some insight into potential hazards. However, the core structures (aconitate vs. isocyanurate) are different, which will significantly influence their biological activities.

GHS Classification of Triallyl Isocyanurate

Triallyl isocyanurate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Specific target organ toxicity – repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, long-term hazard | Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Echemi.com[2], PubChem

Toxicological Data for Triallyl Isocyanurate

A summary of the available quantitative toxicological data for triallyl isocyanurate is presented in Table 2.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1 g/kg | [3] |

| LD50 | Rat | Oral | ~1000 mg/kg | [4] |

| LC50 (96h) | Oryzias latipes (Fish) | - | > 100 mg/L | [2] |

| EC50 (48h) | Daphnia magna (Aquatic Invertebrate) | - | 340 mg/L | [2] |

| EC50 (72h) | Pseudokirchneriella subcapitata (Algae) | - | > 100 mg/L | [2] |

| EC10 (3h) | Activated sludge | - | > 1000 mg/L | [2] |

Handling and Storage of Triallyl Isocyanurate

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including chemical-impermeable gloves.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials.[2]

Experimental Protocols for Triallyl Isocyanurate (as cited in literature)

While detailed, step-by-step experimental protocols are not fully described in the provided search results, the following information regarding toxicological testing of triallyl isocyanurate was found:

-

Acute Oral LD50 Study in Rats: An acute oral toxicity study in rats was conducted to determine the LD50 value.[4]

-

Ocular Irritancy Test in Rabbits: An eye irritancy test was performed on rabbits.[4]

-

Skin Irritation Study in Rabbits: A dermal irritation study was conducted on rabbits.[4]

The specific methodologies for these studies (e.g., OECD guidelines followed, number of animals, observation periods) are not detailed in the provided search results.

Hazard Assessment Workflow

In the absence of specific toxicological data for a compound like triallyl aconitate, a structured hazard assessment workflow is crucial. The following diagram illustrates a logical approach to evaluating chemical safety based on available information and surrogate data.

References

Aconitic Acid: A Comprehensive Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway.[1][2] Beyond its central role in cellular metabolism, aconitic acid is gaining significant attention as a valuable bio-based platform chemical with diverse industrial applications, including the synthesis of plasticizers, polymers, and as a cross-linking agent.[1][3] This technical guide provides an in-depth exploration of the natural sources of aconitic acid and the various methodologies for its synthesis, tailored for professionals in research, science, and drug development.

Natural Sources of Aconitic Acid

Aconitic acid is found in a variety of plants, with particularly high concentrations in grasses. The trans-isomer is the more stable and predominant form found in nature.[1]

Quantitative Data on Natural Sources

The concentration of aconitic acid varies significantly among different plant species and even between different parts of the same plant. Sugarcane (Saccharum officinarum) and sweet sorghum (Shorghum bicolor) are considered two of the most abundant natural sources.[1]

| Plant Source | Part of Plant | Concentration of Aconitic Acid | Reference |

| Sugarcane (Saccharum officinarum) | Juice | 0.13% (median) | [1] |

| Molasses | 0.9 - 5.5% of dissolved solids | [1] | |

| Cane Leaf Matter | 2.1 - 3.1 kg/t | [4] | |

| Sweet Sorghum (Sorghum bicolor) | Syrup | High concentrations | [1] |

| Maize (Zea mays) | Shoots and Roots | Predominant organic acid | [3] |

| Wheat (Triticum aestivum) | Leaves | Accumulates as a defense mechanism | [3] |

| Barley (Hordeum vulgare) | - | Detected | [1] |

| Oats (Avena sativa) | - | Detected | [1] |

| Rye (Secale cereale) | - | Detected | [1] |

| Aconitum napellus | Leaves and Tubers | - | [5] |

| Achillea species | - | - | [5] |

| Equisetum species | - | - | [5] |

| Beet Root (Beta vulgaris) | - | - | [5] |

Synthesis of Aconitic Acid

Aconitic acid can be produced through both chemical and biological synthesis methods.

Chemical Synthesis

The primary method for the chemical synthesis of aconitic acid is the dehydration of citric acid.[1][2] This reaction can be achieved using various dehydrating agents, with sulfuric acid being one of the most common.[1][6]

Materials:

-

Citric acid monohydrate (powdered)

-

Concentrated sulfuric acid

-

Water

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

1-L round-bottomed flask with a reflux condenser

-

Oil bath

-

Shallow dish

-

Suction funnel

-

Ice bath

-

Porous plate or paper

Procedure:

-

In the 1-L round-bottomed flask, place 210 g (1 mole) of powdered citric acid monohydrate.

-

Prepare a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water and add it to the flask.

-

Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.

-

Allow the liquid to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.

-

Collect the solid on a suction funnel and press it to drain thoroughly until practically dry.

-

Stir the dried material to a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

-

Collect the solid again on a suction funnel and wash it with two 10-cc portions of cold glacial acetic acid.

-

Suck the product thoroughly and spread it out in a thin layer on a porous plate or paper for final drying.

-

The resulting product is colorless and weighs 71–77 g (41–44% of the theoretical amount).

| Starting Material | Method | Yield | Reference |

| Citric Acid | Dehydration with Sulfuric Acid | 41-44% | [6] |

| Citric Acid | Catalytic Dehydration | - | [1] |

| Propane-1,1,2,3-tetracarboxylic tetraesters | Chlorination, dehydrohalogenation, saponification, and acidification | 44-75.5% (trans-aconitic acid) | [7] |

Biological Synthesis

Cis-aconitic acid is a natural intermediate in the TCA cycle, formed from citrate by the enzyme aconitase.[1][2] This biological pathway can be harnessed and optimized for the production of aconitic acid using microbial fermentation.

The interconversion of citrate and isocitrate in the TCA cycle proceeds through a cis-aconitate intermediate. This reaction is catalyzed by the enzyme aconitase.

Metabolic engineering of microorganisms such as Aspergillus terreus and Escherichia coli has shown promise for the efficient production of aconitic acid.

Aspergillus terreus : This fungus is a natural producer of itaconic acid, which is synthesized from cis-aconitic acid.[8][9] By deleting the gene encoding cis-aconitate decarboxylase (cadA), the enzyme responsible for converting cis-aconitate to itaconic acid, engineered strains of A. terreus can accumulate and secrete aconitic acid.[9]

Escherichia coli : Genetically engineered E. coli strains have also been developed for the production of trans-aconitic acid. This is typically achieved by introducing heterologous genes, such as aconitate isomerase, to convert the endogenously produced cis-aconitate to the trans-isomer.[10] Further metabolic modifications, such as deleting pathways for byproduct formation, can significantly enhance the yield and productivity.[10]

| Microorganism | Genetic Modification | Product | Titer/Yield | Reference |

| Aspergillus terreus | Deletion of cadA gene | Aconitic Acid | - | [9] |

| Escherichia coli | Metabolic engineering | trans-Aconitic Acid | 37.32 g/L, 0.76 g/g glucose | [10] |

| Escherichia coli | Heterologous expression of cadA | Itaconic Acid (from cis-aconitate) | 690 mg/L | [11] |

Extraction of Aconitic Acid from Natural Sources

Solvent extraction is a common method for recovering aconitic acid from natural sources, particularly from sugarcane molasses.

Experimental Protocol: Solvent Extraction from Sugarcane Molasses[4][12]

Materials:

-

Sugarcane molasses or stillage

-

Sulfuric acid (50% v/v)

-

Butanol (or other suitable solvent like ethyl acetate)

-

Separatory funnel

-

pH meter

-

Rotary evaporator

Procedure:

-

Acidify the sugarcane molasses stillage to a pH of 2.0 using 50% (v/v) sulfuric acid.

-

Perform a liquid-liquid extraction using butanol as the extractant at an organic-to-aqueous phase ratio of 3.5.

-

Separate the organic phase containing the extracted aconitic acid.

-

The solvent can be recovered and the aconitic acid concentrated using a rotary evaporator.

-

Further purification steps, such as crystallization, may be necessary to achieve high purity.

Experimental Workflow: Extraction from Sugarcane

Quantitative Data on Extraction

| Source Material | Extraction Method | Yield/Recovery | Purity | Reference |

| Sugarcane Molasses | Ethyl Acetate Extraction | Up to 69% | 99.9% | [1][12] |

| Sugarcane Molasses Stillage | Butanol Extraction | 92 g/100g | 32 g/100g DS | [4] |

| Sweet Sorghum Syrup | Acetone:Butanol:Ethanol Mixture | 86% (overall extraction and recovery) | - | [13] |

| Sugarcane Juice Stillage | Ion Exchange | 86-88% removal | - | [1] |

Signaling Pathways and Biological Roles

Aconitic acid, particularly the trans-isomer, plays a significant role in plant defense mechanisms. Its accumulation has been linked to resistance against pests and pathogens.[3] For instance, higher levels of trans-aconitic acid in sorghum leaves have been correlated with decreased aphid infestation.[3] In wheat, it can be induced to high levels as a protective measure against powdery mildew.[3] Furthermore, aconitic acid is involved in protecting plants like maize from aluminum toxicity through chelation.[3]

Conclusion

Aconitic acid is a versatile and valuable chemical with a firm standing in both fundamental biochemistry and industrial applications. While abundant in natural sources like sugarcane and sweet sorghum, its efficient recovery and purification present ongoing challenges. Chemical synthesis via the dehydration of citric acid offers a direct route to production, though yields can be moderate. The advancements in metabolic engineering of microorganisms are paving the way for highly efficient and sustainable bio-production of aconitic acid, potentially transforming its industrial availability and application landscape. For researchers and professionals in drug development, a thorough understanding of the synthesis, natural occurrence, and biological roles of aconitic acid is crucial for leveraging its potential in various scientific and commercial endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]

- 5. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of itaconate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aconitic Acid in the Citric Acid Cycle: A Technical Guide

Aconitic acid, specifically its cis-isomer, serves as a critical, albeit transient, intermediate in the citric acid cycle (TCA cycle), one of central pathways in cellular metabolism. This guide provides an in-depth examination of the formation, conversion, and significance of aconitic acid, tailored for researchers, scientists, and professionals in drug development. The focus is on the enzymatic catalysis by aconitase, the stereochemical intricacies of the reaction, and the broader regulatory implications of this step.

The Aconitase-Catalyzed Isomerization of Citrate

In the second step of the citric acid cycle, the tertiary alcohol citrate is isomerized into its secondary alcohol isomer, isocitrate. This reaction is essential as the tertiary hydroxyl group of citrate is not readily oxidizable, whereas the secondary hydroxyl group of isocitrate can be oxidized in the subsequent step to yield α-ketoglutarate. This isomerization is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3) and proceeds via the formation of a dehydrated intermediate, cis-aconitate.[1][2][3]

The overall reversible reaction is as follows: Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

This process involves a stereospecific dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration of the intermediate to form isocitrate.[4][5]

The Enzyme: Aconitase

Aconitase is an iron-sulfur protein that exists in two main isoforms in eukaryotes:

-

Mitochondrial Aconitase (ACO2): This is the primary enzyme functioning within the citric acid cycle in the mitochondrial matrix.[6][7]

-

Cytosolic Aconitase (ACO1): Also known as Iron Regulatory Protein 1 (IRP1), this enzyme exhibits a dual function. In its iron-replete state, it functions as an active aconitase. In an iron-depleted state, it loses its iron-sulfur cluster and functions as an RNA-binding protein that regulates the translation of proteins involved in iron homeostasis.[7][8][9]

The active site of aconitase contains a [4Fe-4S] iron-sulfur cluster, which is crucial for catalysis.[6] Unlike most Fe-S clusters that participate in redox reactions, the cluster in aconitase facilitates the dehydration and hydration steps by coordinating the hydroxyl and carboxyl groups of the substrate and positioning it correctly within the active site.[6][10] The enzyme is highly sensitive to oxidative stress, which can lead to the disassembly of the [4Fe-4S] cluster and inactivation of the enzyme.[3][11]

Catalytic Mechanism

The conversion of citrate to isocitrate is a two-step dehydration-hydration process:

-

Dehydration: A base in the enzyme's active site (Ser-642) abstracts a proton from C2 of citrate, while an acidic residue (His-101) protonates the hydroxyl group on C3, facilitating its removal as a water molecule.[3] This results in the formation of a double bond between C2 and C3, creating the cis-aconitate intermediate.[3][5]

-

cis-Aconitate "Flip": A key feature of the mechanism is a proposed 180° "flip" of the cis-aconitate intermediate within the active site.[3][12] This reorientation allows for the subsequent hydration to occur on the opposite face of the double bond, ensuring the correct stereochemistry of the product.[3]

-

Hydration: The enzymatic residues reverse their roles. A water molecule, activated by the now basic histidine, attacks C2, while the protonated serine donates a proton to C3, completing the hydration and forming (2R,3S)-isocitrate.[3]

This intricate mechanism highlights the enzyme's role in overcoming the kinetic barrier for the isomerization and ensuring the stereospecificity of the reaction.

Caption: The Aconitase-catalyzed isomerization of citrate to isocitrate via cis-aconitate.

Quantitative Aspects of the Aconitase Reaction

The aconitase reaction operates near equilibrium within the mitochondria, with the direction of the reaction being driven by the rapid consumption of isocitrate by the subsequent enzyme, isocitrate dehydrogenase.[6] This enzyme is a key regulatory point in the TCA cycle.

| Parameter | Value | Significance |

| ΔG°' (Standard Gibbs Free Energy) | ≈ +1.3 to +5 kJ/mol | Indicates the reaction is slightly unfavorable under standard conditions and readily reversible.[6] |

| Equilibrium Mixture | ~91% Citrate, ~3% cis-Aconitate, ~6% Isocitrate | Demonstrates the relative stability of citrate and the transient nature of cis-aconitate and isocitrate. |

| ACO2 Michaelis Constant (Km) for Citrate | 25-100 µM | Reflects the high affinity of the mitochondrial enzyme for its substrate. |

| ACO2 Michaelis Constant (Km) for Isocitrate | 10-40 µM | Shows a similarly high affinity for the reverse reaction substrate. |

Note: Km values can vary depending on the source organism and experimental conditions.

Regulation and Broader Significance

While not one of the primary rate-limiting steps of the TCA cycle, the activity of aconitase is subject to regulation, primarily through the stability of its Fe-S cluster.[6]

-

Oxidative Stress: The [4Fe-4S] cluster is highly susceptible to oxidation by reactive oxygen species (ROS) like superoxide.[3] This leads to the release of an iron atom, forming an inactive [3Fe-4S] cluster and inhibiting the enzyme.[6] This makes aconitase a sensitive biomarker for mitochondrial oxidative stress.[7][11]

-

Iron Homeostasis: The dual role of cytosolic aconitase (ACO1/IRP1) provides a direct link between the TCA cycle intermediate metabolism and the regulation of cellular iron.[8][9] When cellular iron is low, ACO1 loses its Fe-S cluster and binds to iron-responsive elements (IREs) on messenger RNAs, modulating the synthesis of proteins involved in iron uptake, storage, and utilization.[3]

-

Inhibition: Aconitase is competitively inhibited by fluorocitrate, which is formed from fluoroacetate, a potent poison.[3] Trans-aconitate, the more stable isomer of aconitic acid found in high concentrations in some plants, can also act as an inhibitor of aconitase.[13][14]

Caption: Dual function of cytosolic aconitase (ACO1) as an enzyme and an iron regulatory protein (IRP1).

Experimental Protocols

Measurement of Aconitase Activity

Aconitase activity can be measured using a coupled enzyme assay where the product, isocitrate, is consumed by NADP⁺-dependent isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the aconitase activity. A more direct method measures the formation of cis-aconitate from citrate or isocitrate by monitoring the increase in absorbance at 240 nm.[15]

Protocol: Direct Spectrophotometric Assay of Aconitase Activity

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with a reducing agent like dithiothreitol to preserve activity) on ice. For mitochondrial aconitase, isolate mitochondria via differential centrifugation. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[16]

-

Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4) and the substrate (e.g., 20 mM isocitrate or 20 mM citrate).

-

Initiate Reaction: Add a specific amount of the protein extract (e.g., 20-50 µg) to the reaction mixture to start the reaction.

-

Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 25°C or 37°C. Monitor the increase in absorbance at 240 nm for 5-10 minutes, taking readings every 30 seconds.[15]

-

Calculation: Calculate the rate of change in absorbance (ΔOD/min). Use the molar extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹) to convert this rate into enzymatic activity (µmol/min/mg of protein).

Caption: Experimental workflow for the direct spectrophotometric aconitase activity assay.

Measurement of Aconitic Acid and Other TCA Intermediates

The quantification of TCA cycle intermediates, which are typically present at low concentrations, requires highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

Protocol: LC-MS/MS Analysis of TCA Intermediates

-

Metabolite Extraction: Flash-freeze biological samples (cells, tissues) in liquid nitrogen to quench metabolic activity. Extract metabolites using a cold solvent mixture, such as 80% methanol.[19] Add isotopically labeled internal standards for accurate quantification.

-

Sample Preparation: Centrifuge the extract to pellet proteins and cellular debris. Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.

-

Derivatization (for GC-MS): Reconstitute the dried extract and derivatize the analytes (e.g., using silylation reagents like BSTFA) to increase their volatility and thermal stability.[17][19] This step is often not required for LC-MS.

-

LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent. Inject the sample into an LC-MS/MS system.

-

Chromatography: Separate the intermediates using a suitable column (e.g., a reverse-phase C18 or HILIC column) with a gradient elution.[18]

-

Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

-

Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Construct a calibration curve using known standards to determine the absolute concentration of aconitic acid and other intermediates in the original sample.

Conclusion

Aconitic acid, in its cis-aconitate form, is a pivotal, though ephemeral, player in the citric acid cycle. Its formation and subsequent conversion, masterfully orchestrated by the enzyme aconitase, are indispensable for the progression of cellular respiration. The sensitivity of aconitase to its microenvironment, particularly to iron levels and oxidative stress, positions this step as a critical sensor and regulator that links metabolic flux with cellular iron homeostasis. For researchers in metabolism and drug development, understanding the nuances of the aconitase reaction offers valuable insights into metabolic vulnerabilities and potential therapeutic targets.

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Aconitase - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aconitase - Proteopedia, life in 3D [proteopedia.org]

- 7. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]

- 16. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

- 18. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Case - Citric Acid Cycle and Related Intermediates [protocols.io]

Methodological & Application

Application Notes and Protocols: Triallyl Aconitate as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical structure of triallyl aconitate and established principles of polymer chemistry. Direct experimental data on the use of triallyl aconitate as a crosslinking agent is limited in publicly available literature. Therefore, the provided protocols should be considered as a starting point for research and development, and optimization will be required for specific applications.

Introduction

Triallyl aconitate is a trifunctional monomer possessing three reactive allyl groups, making it a potential candidate for use as a crosslinking agent in the synthesis of polymeric materials. Its backbone is derived from aconitic acid, a naturally occurring tricarboxylic acid found in sources like sugarcane.[1][2] This bio-based origin suggests that polymers crosslinked with triallyl aconitate may offer advantages in terms of biocompatibility and biodegradability, making them attractive for biomedical and drug delivery applications. Aconitic acid itself has been explored as a crosslinking agent in starch-based films and for creating biocompatible polyesters for tissue engineering.[1]

The three allyl groups of triallyl aconitate can participate in free-radical polymerization, leading to the formation of a three-dimensional polymer network. This network structure can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting polymer compared to its linear counterpart.

Potential Applications

Based on the properties of aconitic acid-derived polymers and the function of other triallyl crosslinking agents like triallyl isocyanurate (TAIC), potential applications for triallyl aconitate-crosslinked polymers include:

-

Biomedical Materials: The biocompatible nature of aconitic acid suggests that polymers crosslinked with triallyl aconitate could be suitable for applications such as tissue engineering scaffolds, hydrogels for controlled drug release, and biodegradable implants.[1]

-

Drug Delivery Systems: The crosslinked polymer matrix can be designed to encapsulate therapeutic agents, with the degradation of the aconitate ester linkages potentially enabling controlled release of the payload.

-

Specialty Polymers: In industrial applications, triallyl aconitate could be used to modify the properties of various thermoplastics and elastomers, enhancing their heat resistance, mechanical strength, and chemical durability.

Chemical Structure and Crosslinking Mechanism

Triallyl aconitate consists of an aconitic acid core esterified with three allyl alcohol molecules. The crosslinking process is typically initiated by a free-radical source, such as a peroxide initiator or high-energy radiation. The initiator generates free radicals that react with the allyl groups, leading to the formation of a crosslinked polymer network.

References

Application Notes and Protocols for Free Radical Polymerization of Triallyl Aconitate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of triallyl aconitate, a trifunctional monomer with potential applications in crosslinked polymers and biomaterials. Due to the limited availability of specific literature on triallyl aconitate polymerization, the following protocols are based on established methods for structurally similar triallyl monomers, such as triallyl isocyanurate and triallyl citrate.

Introduction

Triallyl aconitate is a tri-ester of aconitic acid and allyl alcohol. Its three allyl functional groups make it a valuable crosslinking agent in polymer synthesis. Free radical polymerization of triallyl aconitate leads to the formation of a highly crosslinked, three-dimensional polymer network. The extent of polymerization and the properties of the resulting polymer are influenced by factors such as the choice of initiator, solvent, temperature, and monomer concentration.

One of the key challenges in the polymerization of triallyl monomers is the potential for degradative chain transfer, which can lead to the formation of oligomers and limit the final polymer's molecular weight. However, under controlled conditions, high-conversion polymerization and gelation can be achieved.

Data Presentation

The following tables summarize typical quantitative data observed during the free radical polymerization of triallyl monomers. This data is illustrative and may vary for triallyl aconitate.

Table 1: Bulk Polymerization of a Triallyl Monomer at 60°C

| Initiator | Initiator Concentration (mol%) | Time to Gelation (h) | Monomer Conversion at Gel Point (%) |

| Benzoyl Peroxide | 1.0 | 4.5 | 12.4[1][2] |

| AIBN | 1.0 | 5.2 | 13.1 |

Table 2: Solution Polymerization of a Triallyl Monomer in Various Solvents at 60°C

| Solvent | Monomer Concentration (mol/L) | Initiator (AIBN) Conc. (mol/L) | Rate of Polymerization (mol/L·s) | Primary Chain Length |

| Methyl Benzoate | 1.0 | 0.02 | Increased | Enlarged |

| Hexyl Benzoate | 1.0 | 0.02 | Decreased | Reduced |

Experimental Protocols

The following are detailed protocols for the bulk and solution free radical polymerization of triallyl aconitate.

Bulk Polymerization Protocol